molecular formula C10H10N2S B11941654 N-(2,6-Xylyl)cyanothioformamide CAS No. 115717-31-2

N-(2,6-Xylyl)cyanothioformamide

Cat. No.: B11941654
CAS No.: 115717-31-2
M. Wt: 190.27 g/mol
InChI Key: FVIWBDPRBBNAJR-UHFFFAOYSA-N
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Description

N-(2,6-Xylyl)cyanothioformamide is an organic compound with the molecular formula C10H10N2S It is a member of the thioformamide family, characterized by the presence of a thiocarbonyl group (C=S) attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Xylyl)cyanothioformamide typically involves the reaction of 2,6-dimethylaniline with carbon disulfide and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,6-Dimethylaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.

    Step 2: The dithiocarbamate is then treated with cyanogen bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Xylyl)cyanothioformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The cyanothioformamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thioformamides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Xylyl)cyanothioformamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Xylyl)cyanothioformamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Xylyl)cyanothioformamide
  • N-(2,4-Xylyl)cyanothioformamide
  • N-(P-Tolyl)cyanothioformamide

Uniqueness

N-(2,6-Xylyl)cyanothioformamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

115717-31-2

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyano-N-(2,6-dimethylphenyl)methanethioamide

InChI

InChI=1S/C10H10N2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,1-2H3,(H,12,13)

InChI Key

FVIWBDPRBBNAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)C#N

Origin of Product

United States

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